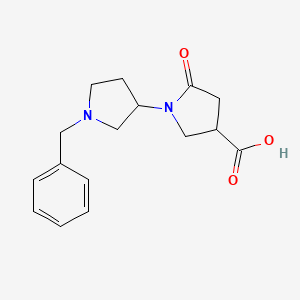

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid

Overview

Description

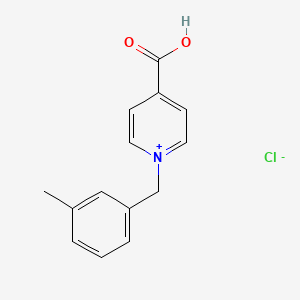

1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16 H20 N2 O3 . It is categorized under carboxylic acids .

Molecular Structure Analysis

The molecular structure of 1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid is represented by the formula C16 H20 N2 O3 . The molecular weight of this compound is 268.188 .Physical And Chemical Properties Analysis

1’-Benzyl-5-oxo-1,3’-bipyrrolidine-3-carboxylic acid has a molecular weight of 268.188 .Scientific Research Applications

Spectroscopic Analysis and Theoretical Approach

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid has been studied for its structural and thermodynamic parameters through spectroscopic analysis and computational methods. The correlation between experimental and theoretical proton and carbon NMR spectroscopic values has been explored, showcasing its potential in analytical and computational chemistry (Devi et al., 2018).

Pseudopeptide Foldamers

This compound serves as a building block for constructing pseudopeptide foldamers. These foldamers, analyzed through IR, 1H NMR, CD techniques, and DFT computational modeling, have potential applications in the development of new materials and pharmaceuticals (Tomasini et al., 2003).

Microwave-Assisted Synthesis and Antimicrobial Activity

Microwave-assisted synthesis of derivatives of 1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid has shown significant yields and potential antimicrobial properties. This highlights its relevance in medicinal chemistry and drug discovery (Sreekanth & Jha, 2020).

Tautomerism in Synthesis

This compound has been synthesized with a focus on studying its tautomerism - a chemical reaction that involves the transfer of a hydrogen atom. This aspect is crucial in understanding its chemical behavior and potential applications in organic synthesis (Momose et al., 1979).

Catalysis in Organic Reactions

Chiral Mn-aminopyridine complexes derived from 1'-Benzyl-5-oxo-1,3'-bipyrrolidine have been used in catalyzing the oxidation of arylalkanes. This demonstrates its application in catalysis and organic reaction processes (Talsi et al., 2017).

Corrosion Inhibition in Mild Steel

Derivatives of 1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid have been studied for their anti-corrosive properties on mild steel in hydrochloric acid solutions. This highlights its potential application in material science and corrosion protection (Saady et al., 2018).

Antiallergic Activity

The compound has been synthesized for studying its antiallergic activity, showcasing its potential therapeutic applications in allergy treatment (Nohara et al., 1985).

Pharmacological Research Tool

The 1-benzyl derivative of this compound has been synthesized and found to display good selectivity at metabotropic glutamate receptors, making it a valuable tool in pharmacological research (Tueckmantel et al., 1997).

properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15-8-13(16(20)21)10-18(15)14-6-7-17(11-14)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYJQUSIUIKEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CC(CC2=O)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)

![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)

![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)